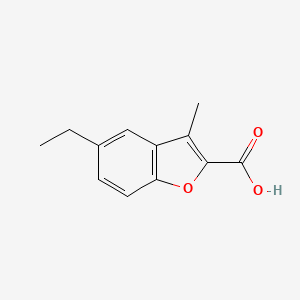

5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C12H12O3. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Derivatives

5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid serves as a crucial building block for synthesizing more complex benzofuran derivatives. These derivatives are often explored for their potential biological activities, including anticancer, antibacterial, and antiviral properties.

Synthesis Methods

The compound can be synthesized through various methods, commonly involving the cyclization of appropriate precursors. One prevalent method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions, which can be optimized for industrial production using advanced catalytic systems and continuous flow reactors.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against:

- Chronic Myelogenous Leukemia (K562)

- Prostate Cancer (PC3)

- Colon Cancer (SW620)

- Human Kidney Cancer (Caki 1)

The compound induces apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Effects

The compound and its derivatives have been evaluated for their antimicrobial activities. Studies suggest that certain structural modifications enhance efficacy against bacterial strains, indicating potential for developing new antibacterial agents .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the cytotoxic effects of various benzofuran derivatives on cancer cell lines, it was found that modifications to the benzofuran structure significantly impacted their potency. The introduction of halogens increased cytotoxicity across multiple cancer types while maintaining a favorable safety profile against healthy cells .

| Compound | Cell Line Tested | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | K562 | 25 | High potency |

| Compound B | PC3 | 30 | Moderate potency |

| Compound C | Caki 1 | >100 | Non-toxic |

Case Study 2: Antimicrobial Activity

A series of halogenated derivatives of benzofuran carboxylic acids were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds showed varying levels of activity, with some exhibiting MIC values suitable for therapeutic applications .

| Compound | Bacteria Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound I | E. coli | 100 | Effective |

| Compound II | S. aureus | 200 | Moderate |

| Compound III | C. albicans | 100 | Antifungal activity |

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it an attractive candidate for further exploration in both academic and industrial settings.

Mecanismo De Acción

The mechanism of action of 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Benzofuran: The parent compound with a simpler structure.

5-Methyl-3-ethyl-1-benzofuran-2-carboxylic acid: A positional isomer with similar properties.

3-Methyl-5-ethyl-1-benzofuran-2-carboxylic acid: Another isomer with slight structural differences.

Uniqueness: 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the benzofuran ring can enhance its lipophilicity and potentially improve its interaction with biological targets .

Actividad Biológica

5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol. It belongs to the benzofuran family, characterized by a fused benzene and furan ring system, which contributes to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been shown to inhibit the enzyme 5-lipoxygenase, which plays a crucial role in the metabolism of arachidonic acid into leukotrienes—mediators involved in inflammatory responses . This inhibition can potentially alleviate conditions associated with inflammation, such as asthma and other allergic reactions.

Biological Activity Overview

Anticancer Activity :

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness against chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) cells . The compound induces apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Properties :

In addition to its anticancer potential, derivatives of benzofuran compounds have been evaluated for their antimicrobial activities. These studies suggest that certain structural modifications enhance their efficacy against bacterial strains, indicating a promising avenue for developing new antibacterial agents .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the cytotoxicity and selectivity of this compound:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| K562 | 25 | Significant inhibition observed |

| PC3 | 30 | Moderate cytotoxicity |

| SW620 | 20 | High sensitivity |

| Caki 1 | >100 | Low toxicity towards normal cells |

The therapeutic index (TI) was calculated to assess the safety profile, revealing that while the compound is effective against cancer cells, it shows low toxicity towards healthy cells like HaCaT keratocytes .

Mechanistic Studies

Mechanistic studies revealed that the compound's anticancer effects are mediated through:

- ROS Generation : Increased levels of reactive oxygen species were noted in treated cancer cells.

- Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential were observed, leading to cytochrome c release and subsequent caspase activation, indicative of apoptosis .

Comparison with Related Compounds

The biological activity of this compound can be compared with other benzofuran derivatives:

| Compound | Activity | Notes |

|---|---|---|

| Benzofuran | Baseline activity | Less potent than substituted derivatives |

| 5-Methyl-3-ethyl-benzofuran-2-carboxylic acid | Moderate anticancer activity | Similar structure; lower potency |

| 6-Methoxybenzofuran derivatives | Enhanced anticancer effects | Structural modifications improve efficacy |

Propiedades

IUPAC Name |

5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-8-4-5-10-9(6-8)7(2)11(15-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJNDZAPCHHTQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.